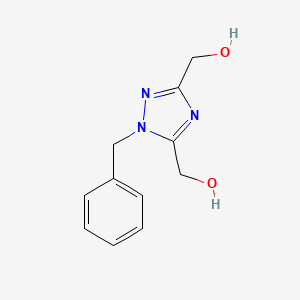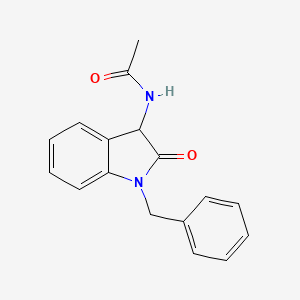![molecular formula C17H16N6S B5918112 N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5918112.png)
N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea, also known as QMPTU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. QMPTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea involves the inhibition of tubulin polymerization, which is essential for cell division. N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea binds to the colchicine-binding site of tubulin, which prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has also been found to have anti-inflammatory and antioxidant properties. In addition, N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has several advantages for lab experiments. It is easy to synthesize, and its mechanism of action has been well-studied. N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has also been found to have low toxicity, which is important for in vitro and in vivo experiments. However, N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has some limitations, such as its poor solubility in water and its instability in acidic conditions.
未来方向
There are several future directions for the research on N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea. One direction is to study its potential applications in the treatment of cancer. N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has been shown to have promising anticancer properties, and further studies are needed to determine its efficacy and safety in vivo. Another direction is to study its potential applications in the treatment of neurodegenerative diseases. N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has been found to have neuroprotective effects, and further studies are needed to determine its potential as a therapeutic agent. Finally, the synthesis of N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea derivatives with improved solubility and stability may be a promising direction for future research.
Conclusion
N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea is a chemical compound that has potential applications in scientific research, particularly in the fields of cancer research and neurodegenerative diseases. Its mechanism of action involves the inhibition of tubulin polymerization and the activity of topoisomerase II. N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has been found to have various biochemical and physiological effects and has several advantages for lab experiments. Future research on N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea may lead to the development of new therapeutic agents for the treatment of cancer and neurodegenerative diseases.
合成方法
N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea can be synthesized using various methods, such as the reaction of 4-methyl-2-quinazolinamine with phenyl isothiocyanate and formaldehyde. Another method involves the reaction of 4-methyl-2-quinazolinamine with phenyl isothiocyanate and paraformaldehyde in the presence of acetic acid. The yield of N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea obtained using these methods varies from 60% to 90%.
科学研究应用
N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and leukemia. N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for the prevention of cancer.
属性
IUPAC Name |
(1E)-1-[amino-[(4-methylquinazolin-2-yl)amino]methylidene]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6S/c1-11-13-9-5-6-10-14(13)21-16(19-11)22-15(18)23-17(24)20-12-7-3-2-4-8-12/h2-10H,1H3,(H4,18,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFKGMASQXKQSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC(=NC(=S)NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)N/C(=N/C(=S)NC3=CC=CC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[N-(4-methylquinazolin-2-yl)carbamimidoyl]-3-phenylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-N-{2-[(benzylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5918040.png)






![2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5918102.png)

![1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5918109.png)
![3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5918113.png)
methyl]thiourea](/img/structure/B5918117.png)
![4,5-dimethoxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5918120.png)